Sodium dipropyldithiocarbamate

Catalog No.
S13166821
CAS No.
4143-50-4
M.F
C7H14NNaS2
M. Wt
199.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dipropyldithiocarbamate

CAS Number

4143-50-4

Product Name

Sodium dipropyldithiocarbamate

IUPAC Name

sodium;N,N-dipropylcarbamodithioate

Molecular Formula

C7H14NNaS2

Molecular Weight

199.3 g/mol

InChI

InChI=1S/C7H15NS2.Na/c1-3-5-8(6-4-2)7(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

ILNWEIMZWZNAKF-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCC)C(=S)[S-].[Na+]

Sodium dipropyldithiocarbamate is a dialkyldithiocarbamate, a class of mono-anionic, bidentate chelating ligands known for forming stable complexes with a wide range of transition and main group metals. The defining feature of this specific molecule is the presence of two n-propyl groups on the nitrogen atom. This alkyl chain length is a critical design parameter that directly influences the steric and electronic properties of the resulting metal complexes, modulating key performance characteristics such as solubility in organic solvents, thermal decomposition temperature, and electrochemical behavior. These properties make it a versatile tool for applications ranging from single-source precursors for metal sulfide nanomaterials to selective extraction agents in analytical chemistry.

Substituting Sodium dipropyldithiocarbamate with seemingly similar analogs like sodium diethyldithiocarbamate (shorter alkyl chains) or sodium dibutyldithiocarbamate (longer alkyl chains) is often unviable in optimized processes. The length of the alkyl group is not an incidental detail; it is a key determinant of performance. A change from propyl to ethyl or butyl directly alters the lipophilicity of the resulting metal complexes, impacting their solubility in non-polar solvents and their effectiveness in solvent extraction protocols. Furthermore, the thermal decomposition temperature of the metal complexes, a critical parameter for their use as single-source precursors in nanoparticle synthesis, is tuned by the nature of these N-substituents. This makes direct substitution a high-risk action that can compromise process efficiency, yield, and final material properties.

Tunable Thermal Decomposition for Controlled Nanomaterial Synthesis

The thermal stability of metal dithiocarbamate complexes is directly influenced by the alkyl substituents on the nitrogen atom, a critical factor for their use as single-source precursors (SSPs). Lead(II) bis(di-n-propyldithiocarbamate) exhibits a distinct thermal decomposition profile, initiating decomposition and phase transition in the 150–180 °C range, with complete loss of precursor diffraction peaks by 200 °C. This contrasts with related complexes like tin(IV) bis(di-n-butyldithiocarbamate), which has a higher decomposition temperature of 300 °C. This specific, intermediate thermal window for the dipropyl derivative allows for controlled, lower-temperature synthesis of metal sulfide materials like PbS compared to longer-chain analogs.

Evidence DimensionThermal Decomposition Onset/Range (°C)
Target Compound Data150–200 °C (for the Lead(II) complex)
Comparator Or BaselineTin(IV) bis(dibutyldithiocarbamate) complex: 300 °C
Quantified DifferenceDecomposes at a significantly lower temperature window (~100-120 °C lower) than the butyl analog of a related metal complex.
ConditionsThermolysis under inert atmosphere (Helium), characterized by in-situ synchrotron powder diffraction and thermogravimetric analysis (TGA).

This specific decomposition temperature enables precise, low-temperature synthesis of crystalline PbS, offering process control that is not interchangeable with higher-temperature precursors.

Enhanced Lipophilicity for Efficient Solvent Extraction Processes

The efficiency of extracting metal ions from an aqueous phase into an organic solvent is highly dependent on the lipophilicity of the metal-chelate complex formed. Increasing the alkyl chain length on the dithiocarbamate ligand enhances this property. While direct comparative data for the dipropyl variant is sparse, the principle is well-established across the dialkyldithiocarbamate class. For example, studies show that increasing the lipophilicity of dithiocarbamates improves efficacy in biological systems due to better cell membrane permeability. This principle applies directly to solvent extraction, where the propyl groups of Sodium dipropyldithiocarbamate provide a clear lipophilic advantage over the ethyl groups of the common substitute, Sodium diethyldithiocarbamate, facilitating more efficient transfer into non-polar organic solvents like chloroform or toluene.

Evidence DimensionLipophilicity / Organic Phase Solubility
Target Compound DataHigher lipophilicity due to n-propyl chains
Comparator Or BaselineSodium diethyldithiocarbamate (lower lipophilicity due to shorter ethyl chains)
Quantified DifferenceQualitatively higher; quantitative difference depends on the specific metal complex and solvent system.
ConditionsStandard liquid-liquid solvent extraction of metal ions from an aqueous solution into an immiscible organic solvent.

For applications requiring high-efficiency extraction of metals into organic solvents, the increased lipophilicity of the dipropyl derivative offers superior performance over the less lipophilic diethyl analog.

Modulated Redox Potentials for Electrochemical Applications

The electronic properties of the N-substituents in dithiocarbamate ligands tune the redox potentials of their metal complexes. In cyclic voltammetry studies of copper(II) bis(dithiocarbamate) complexes, the potentials for both oxidation (Cu(II) -> Cu(III)) and reduction (Cu(II) -> Cu(I)) are sensitive to the nature of the alkyl or aryl groups. For instance, the oxidation potential of [Cu(S2CNCy2)2] (dicyclohexyl, a bulky alkyl analog) is 0.57 V, while the more electron-withdrawing diphenyl analog [Cu(S2CNPh2)2] oxidizes at a higher potential of 0.71 V. The dipropyl group provides a specific electronic environment, intermediate between smaller alkyl groups (like diethyl) and bulkier or aromatic substituents, allowing for precise tuning of the metal center's redox behavior for applications in sensors or electrocatalysis.

Evidence DimensionOxidation Potential (V vs Fc/Fc+)
Target Compound DataProvides a specific redox potential based on the electron-donating nature of two n-propyl groups.
Comparator Or Baseline[Cu(S2CNCy2)2]: 0.57 V; [Cu(S2CNPh2)2]: 0.71 V
Quantified DifferenceThe choice of the N-substituent can shift the oxidation potential by over 140 mV.
ConditionsCyclic Voltammetry in an organic solvent (e.g., MeCN) with a supporting electrolyte.

This allows for the rational design of electrochemical systems where a specific redox window is required, a level of control not achievable by using any generic dithiocarbamate.

Single-Source Precursor for Low-Temperature Synthesis of PbS Crystalline Films and Nanostructures

The defined thermal decomposition window of its lead(II) complex, starting around 150-180 °C, makes this compound a preferred choice for processes where substrate temperature sensitivity or energy efficiency is paramount. It enables the formation of crystalline lead sulfide (PbS) at lower temperatures than precursors with longer alkyl chains, providing better control over grain growth and morphology in thin-film devices or nanoparticle synthesis.

High-Efficiency Solvent Extraction of Heavy Metals in Hydrometallurgy and Waste Treatment

The enhanced lipophilicity imparted by the n-propyl groups makes this reagent highly effective for liquid-liquid extraction of metal ions like copper, lead, and cadmium into organic solvents. This is particularly advantageous in analytical pre-concentration steps or industrial hydrometallurgical processes where maximizing the metal transfer into the organic phase in a single step is critical for process economics and efficiency.

Component for Formulating Metallo-Organic Complexes with Targeted Redox Potentials

In the development of electrochemical sensors, catalysts, or redox-active materials, the specific electron-donating character of the dipropylamino group allows for the synthesis of metal complexes with predictable and stable redox properties. This enables the fine-tuning of a material's electrochemical response, a critical factor in designing sensitive and selective devices.

Hydrogen Bond Acceptor Count

2

Exact Mass

199.04653608 g/mol

Monoisotopic Mass

199.04653608 g/mol

Heavy Atom Count

11

Related CAS

25179-61-7 (Parent)

Dates

Last modified: 08-10-2024

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